Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by hydroxylation and subsequent alkylation with prop-2-yn-1-ylthio groups . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized thiophenes .
Scientific Research Applications
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to participate in multiple pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate: shares similarities with other thiophene derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate (CAS Number: 1707568-91-9) is a specialized organic compound characterized by its unique thiophene ring structure and various functional groups, including a chloro group, a hydroxy group, and a propynylthio group. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and related fields.
The molecular formula of this compound is C9H7ClO3S2, with a molecular weight of approximately 262.73 g/mol. The presence of the thiophene ring contributes to its chemical reactivity, allowing it to participate in various organic reactions such as nucleophilic substitutions and electrophilic aromatic substitutions due to the functional groups attached to it .
Anti-inflammatory Effects
Thiophene derivatives are also noted for their anti-inflammatory properties. Research indicates that compounds with similar structural features can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic applications for this compound in treating inflammatory diseases .
Case Studies and Research Findings
A review of literature reveals that while direct studies on this compound are scarce, several related compounds have been analyzed for their biological activities:
- Antimicrobial Evaluation : In vitro studies on similar thiophene derivatives have shown promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) reported as low as 0.22 μg/mL for certain derivatives .
- Cytotoxicity Studies : Compounds featuring the thiophene moiety have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into the structure–activity relationship (SAR) to optimize efficacy .
Properties
Molecular Formula |
C9H7ClO3S2 |
---|---|
Molecular Weight |
262.7 g/mol |
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-prop-2-ynylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H7ClO3S2/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3 |
InChI Key |
FJDZNPAQSPRWPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SCC#C)Cl)O |
Origin of Product |
United States |
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